Cas no 112231-66-0 ((S)-(+)-4'-(2-Methylbutyl)-1,1'-biphenyl-4-ol)
112231-66-0 structure
Product Name:(S)-(+)-4'-(2-Methylbutyl)-1,1'-biphenyl-4-ol
Numero CAS:112231-66-0
MF:C17H20O
MW:240.340105056763
CID:62915
PubChem ID:14746180
Update Time:2025-11-04
(S)-(+)-4'-(2-Methylbutyl)-1,1'-biphenyl-4-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-(+)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-ol
- 4'-[(2S)-2-Methylbutyl]-4-biphenylol
- S-(+)-4'-(2-METHYLBUTYL)-[1,1'-BIPHENYL]-4-OL
- (S)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-ol
- 112231-66-0
- 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol
- (S)-(+)-4/'-(2-Methylbutyl)-[1,1/'-biphenyl]-4-ol
- (S)-(+)-4'-(2-Methylbutyl)-1,1'-biphenyl-4-ol
-
- Inchi: 1S/C17H20O/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13,18H,3,12H2,1-2H3/t13-/m0/s1
- Chiave InChI: NJILCTCTAPYSNT-ZDUSSCGKSA-N
- Sorrisi: OC1C=CC(=CC=1)C1C=CC(=CC=1)C[C@@H](C)CC
Proprietà calcolate
- Massa esatta: 240.151415257g/mol
- Massa monoisotopica: 240.151415257g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 222
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.3
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 1.018
- Punto di ebollizione: 367 °C at 760 mmHg
- Punto di infiammabilità: 173.1 °C
- PSA: 20.23000
- LogP: 4.64780
(S)-(+)-4'-(2-Methylbutyl)-1,1'-biphenyl-4-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | S236855-2.5mg |
(S)-(+)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-ol |
112231-66-0 | 2.5mg |
$ 200.00 | 2022-06-03 | ||
| TRC | S236855-5mg |
(S)-(+)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-ol |
112231-66-0 | 5mg |
$ 370.00 | 2022-06-03 | ||
| TRC | S236855-10mg |
(S)-(+)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-ol |
112231-66-0 | 10mg |
$ 585.00 | 2022-06-03 |
(S)-(+)-4'-(2-Methylbutyl)-1,1'-biphenyl-4-ol Letteratura correlata
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
112231-66-0 ((S)-(+)-4'-(2-Methylbutyl)-1,1'-biphenyl-4-ol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso